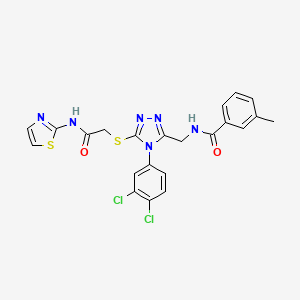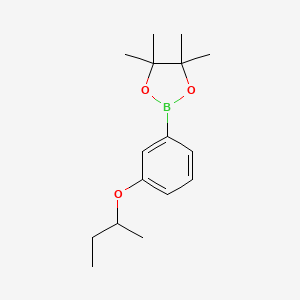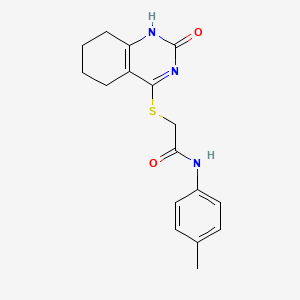
2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Activities
Research has shown that quinazolinone derivatives possess significant analgesic and anti-inflammatory properties. For instance, Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides, investigating their analgesic, anti-inflammatory, and ulcerogenic index activities. The study found that some compounds exhibited potent analgesic and anti-inflammatory activities, with a mild ulcerogenic potential compared to aspirin (Alagarsamy, V., Solomon, V., Sulthana, M. T., Vijay, M. S., & Narendhar, B., 2015).
Molecular Docking and Spectroscopic Investigation
El-Azab et al. (2016) conducted a comprehensive study on the structural and vibrational aspects of a quinazolinyl acetamide derivative using FT-IR, FT-Raman spectroscopy, and DFT calculations. The research highlighted the compound's nonlinear optical properties and potential inhibitory activity against the BRCA2 complex, suggesting its use in cancer therapy (El-Azab, A., Mary, Y., Panicker, C. Y., Abdel-Aziz, A., El-Sherbeny, M., & Alsenoy, C., 2016).
Antitumor Activities
Further, a study by Al-Suwaidan et al. (2016) synthesized and evaluated 3-benzyl-substituted-4(3H)-quinazolinones for in vitro antitumor activity. Some derivatives demonstrated significant antitumor activities, offering potential as therapeutic agents against various cancer types (Al-Suwaidan, I. A., Abdel-Aziz, A., Shawer, T., Ayyad, R. R., Alanazi, A., El-Morsy, A. M., Mohamed, M., Abdel-Aziz, N. I., El-Sayed, M. A., & El-Azab, A., 2016).
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11-6-8-12(9-7-11)18-15(21)10-23-16-13-4-2-3-5-14(13)19-17(22)20-16/h6-9H,2-5,10H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZDILINAZCTRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2917620.png)

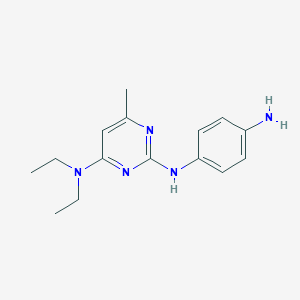
![4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid](/img/structure/B2917624.png)
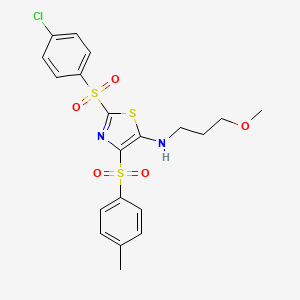
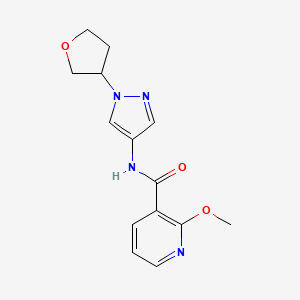
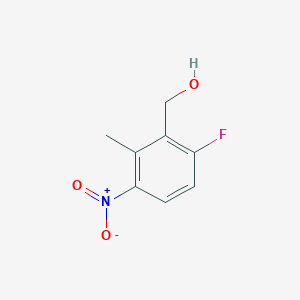
![2-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2917631.png)
![(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2917633.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-phenylpropan-2-yl)amino]acetamide](/img/structure/B2917634.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea](/img/structure/B2917636.png)
